Octahydrofuro[3,2-c]pyridine
Description
Significance in Heterocyclic Chemistry and Medicinal Chemistry Research
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and biologically active molecules. openmedicinalchemistryjournal.comnih.gov Within this broad category, hydrogenated furo[3,2-c]pyridines are recognized as a crucial class of compounds, providing the core structure for many bioactive substances. beilstein-journals.org The pyridine (B92270) nucleus and its derivatives are particularly important in medicinal chemistry, with the nitrogen atom often playing a key role in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of a drug. nih.gov
The saturated furo[3,2-c]pyridine (B1313802) framework, including its various isomers, is of significant interest in medicinal chemistry. For instance, derivatives of the related tetrahydrofuro[3,2-c]pyridine have shown potent biological activities, including JAK2 inhibitory activity that surpasses that of the drug tofacitinib, as well as κ-opioid receptor agonism and antituberculosis activity. beilstein-journals.org The sulfur-containing analogue, tetrahydrothieno[3,2-c]pyridine, has been used to develop potent P2Y12 receptor antagonists for antiplatelet therapy. nih.gov
Furthermore, bicyclic iminosugar C-glycosides based on the isomeric octahydrofuro[3,2-b]pyridine (B59362) motif have been synthesized and evaluated as glycosidase inhibitors. nih.govresearchgate.net Some of these compounds have demonstrated low micromolar inhibition of human lysosome β-glucosidase and rice α-glucosidase, highlighting the therapeutic potential of this scaffold. nih.gov The development of inhibitor libraries for enzymes like N-acetyl-β-hexosaminidases, which are implicated in conditions such as osteoarthritis, has also utilized related iminocyclitol cores. acs.org The unique three-dimensional structure of these scaffolds makes them valuable for creating novel peptidomimetics and polyfunctional building blocks in drug discovery. researchgate.net
Occurrence as a Core Motif in Synthetic and Natural Compounds
The hydrogenated furo[3,2-c]pyridine skeleton is a key structural feature in a variety of natural and synthetic compounds. beilstein-journals.org While direct examples of the octahydrofuro[3,2-c]pyridine core in natural products are not extensively documented in initial findings, the broader family of related isomers is present in complex molecules. For example, the isomeric octahydrofuro[3,4-b]pyridine (B3307617) framework is a component of the marine natural product zamamiphidin A, a macrocyclic diamine alkaloid isolated from the Okinawan marine sponge Amphimedon sp. nih.gov
In the realm of synthetic chemistry, the furo[3,2-c]pyridine core is a target of significant interest. Researchers have developed various methods for the synthesis of its derivatives. A notable approach for creating 4-substituted tetrahydrofuro[3,2-c]pyridines involves the Pictet–Spengler reaction, starting from readily available furan (B31954) derivatives. beilstein-journals.org Synthetic chemists have also explored the creation of functionalized spirooxindole octahydrofuro[3,4-c]pyridine (B3008536) derivatives, which have shown promising antifungal activity against several phytopathogens. researchgate.net Additionally, bicyclic iminosugar C-glycosides built upon an octahydrofuro[3,2-b]pyridine motif have been synthesized to act as carbohydrate mimics and enzyme inhibitors. nih.gov
Isomeric Context and Structural Relationships
The this compound scaffold is part of a larger family of furo-pyridine heterocyclic systems, which can vary by the point of fusion between the furan and pyridine rings and their degree of saturation.
Structural Relationship to Unsaturated Precursors: The this compound is the fully hydrogenated (saturated) form of furo[3,2-c]pyridine. The relationships are as follows:
Furo[3,2-c]pyridine: The aromatic parent structure, containing both a furan and a pyridine ring. These are explored for applications in materials science and as inhibitors of cdc-like kinases (CLKs). researchgate.netresearcher.life
Tetrahydrofuro[3,2-c]pyridine: A partially saturated version, which has gained attention for its role as a key frame in bioactive compounds, including potent JAK2 inhibitors and κ-opioid receptor agonists. beilstein-journals.org Its synthesis can be achieved via methods like the Pictet–Spengler reaction. beilstein-journals.org
This compound: The fully saturated scaffold, where both the furan and pyridine rings lack double bonds. This saturation results in a more flexible, three-dimensional structure compared to its planar aromatic counterparts.
Isomerism: The arrangement of the fused rings and the position of the heteroatoms can vary, leading to several isomers. The position of the oxygen atom in the furan ring and its fusion point relative to the nitrogen in the pyridine ring define the specific isomer.
Furo[3,2-c]pyridine vs. Furo[3,2-b]pyridine (B1253681): These are aromatic isomers differing in the fusion of the rings relative to the nitrogen atom. The furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and selective inhibitors of certain kinases. researchgate.net
This compound vs. other Octahydro Isomers: Other saturated isomers include octahydrofuro[3,2-b]pyridine, octahydrofuro[3,4-b]pyridine, and octahydrofuro[3,4-c]pyridine. nih.govnih.govsmolecule.com These isomers, while sharing the basic bicyclic structure, have different spatial arrangements of their heteroatoms, which influences their chemical properties and biological activity. For example, the octahydrofuro[3,2-b]pyridine framework is used in creating nojirimycin (B1679825) C-glycoside mimics, nih.gov while the octahydrofuro[3,4-c]pyridine core is found in synthetic compounds with antifungal properties. researchgate.net
The structural variations among these related compounds are summarized in the table below.
| Compound Family | Saturation Level | Significance/Application |
| Furo[3,2-c]pyridine | Aromatic | Parent scaffold, kinase inhibitor potential. researchgate.net |
| Tetrahydrofuro[3,2-c]pyridine | Partially Saturated | Core of bioactive compounds (JAK2 inhibitors, opioid agonists). beilstein-journals.org |
| This compound | Fully Saturated | Saturated scaffold with 3D complexity for drug design. |
| Octahydrofuro[3,2-b]pyridine | Fully Saturated (Isomer) | Core of synthetic glycosidase inhibitors. nih.gov |
| Octahydrofuro[3,4-b]pyridine | Fully Saturated (Isomer) | Found in the natural product zamamiphidin A. nih.gov |
| Octahydrofuro[3,4-c]pyridine | Fully Saturated (Isomer) | Core of synthetic compounds with antifungal activity. researchgate.net |
| Thieno[3,2-c]pyridine | Aromatic (Analogue) | Sulfur analogue of Furo[3,2-c]pyridine. nih.gov |
| Tetrahydrothieno[3,2-c]pyridine | Partially Saturated (Analogue) | Core of P2Y12 receptor antagonists. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8-5-6-2-4-9-7(1)6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUAGBMPDJZPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214875-47-4 | |
| Record name | Octahydrofuro[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214875-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for Octahydrofuro 3,2 C Pyridine and Its Derivatives
Stereoselective and Asymmetric Synthesis Strategies
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and asymmetric methods to control the spatial arrangement of atoms in the octahydrofuro[3,2-c]pyridine framework is paramount.
Chiral Auxiliaries and Catalysis in Stereocontrol
Asymmetric synthesis, which aims to produce an excess of one enantiomer of a chiral product, is a cornerstone of modern organic chemistry. nih.gov This can be achieved through the use of chiral auxiliaries or chiral catalysts. nih.gov
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. york.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk For instance, the Evans chiral auxiliary has been successfully employed to control the stereochemistry of Michael addition reactions, which can be a key step in the synthesis of complex molecules. sioc-journal.cn The steric hindrance of the reagents used plays a significant role in the level of diastereoselectivity achieved. sioc-journal.cn Another example involves the use of the octahydrobenzo-1,3,2-diazaphospholidine-2-oxide moiety as a chiral auxiliary in asymmetric aza-Darzens and aza-Henry reactions. chim.it
Chiral catalysis utilizes sub-stoichiometric amounts of a chiral catalyst to generate large quantities of an enantioenriched product. nih.govchim.it This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. Chiral catalysts can be metal complexes with chiral ligands or metal-free organocatalysts. nih.govchim.it For example, chiral Ag(I)-phosphinooxazoline (PHOX) complexes have proven to be effective catalysts for the asymmetric [3+2] cycloaddition of azomethine ylides, leading to the formation of optically active pyrrolidine (B122466) derivatives with high enantioselectivity. researchgate.net Similarly, Cu(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with acrylates have been developed, achieving high exo/endo selectivity and enantiomeric excess. researchgate.net
Diastereoselective Approaches
Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. This is a crucial aspect in the construction of the this compound core, which can possess multiple stereocenters. Diastereoselective approaches often rely on the inherent stereochemistry of the starting materials or the use of specific reagents and reaction conditions to control the formation of new stereocenters.
A notable example is the diastereoselective synthesis of the A-B-C tricyclic ring system of certain natural products, which can include the this compound framework. core.ac.uk Furthermore, a double diastereoselective Michael-type addition has been utilized as a key step to access conformationally restricted mimics of biological molecules. researchgate.net The synthesis of bicyclic iminosugar C-glycosides based on an octahydrofuro[3,2-b]pyridine (B59362) motif has been achieved through a debenzylative iodocycloetherification, highlighting a diastereoselective approach. researchgate.net
Key Annulation and Cyclization Reactions
The construction of the fused heterocyclic ring system of this compound relies on powerful annulation and cyclization reactions. These reactions form the core of the synthetic strategies, enabling the efficient assembly of the target scaffold.
Intramolecular Cyclization Techniques (e.g., Pictet–Spengler Reaction, Cascade Reactions)
Pictet–Spengler Reaction: The Pictet–Spengler reaction is a classic and powerful method for synthesizing tetrahydroisoquinoline and related heterocyclic systems. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgbeilstein-journals.org This reaction has been successfully applied to the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov A semi-one-pot method has been developed based on the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed Pictet–Spengler cyclization. beilstein-journals.orgresearchgate.net The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the furan (B31954) ring. wikipedia.orgbeilstein-journals.org The nature of the substituents on the starting aldehyde can influence the reaction yield, with electron-donating groups generally providing higher yields. beilstein-journals.orgresearchgate.net
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 67 |
| 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 82 |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 55 |
| Data sourced from a study on the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org |
Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. researchgate.net These processes are highly efficient as they allow for the construction of complex molecules in a single operation, often with increased atom economy and reduced waste. researchgate.net Cascade reactions have been employed in the synthesis of functionalized spirooxindole octahydrofuro[3,4-c]pyridine (B3008536) derivatives, which involves the formation of two new heterocyclic rings and two quaternary carbon centers. nih.gov Another example is a five-component cascade reaction for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. rsc.org
Tandem Reaction Sequences
Tandem reaction sequences are a powerful tool in organic synthesis, allowing for the formation of multiple bonds and rings in a single pot. A copper-catalyzed tandem cyclization of 2-aryl pyridines has been developed to synthesize N,O-chelated boron difluoride complexes. researchgate.net A novel strategy for the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) proceeds through a tandem formation of both the furan and pyridine (B92270) rings. researcher.life This reaction is notable for occurring at room temperature without a catalyst. researcher.life Furthermore, a three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a route to highly functionalized pyridines. mdpi.com
Metal-Catalyzed Coupling and Cyclization Methods (e.g., Palladium-catalyzed, Copper-mediated)
Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds. mdpi.comeie.gr Palladium and copper catalysts are particularly prominent in the construction of the furo[3,2-c]pyridine (B1313802) framework.
Palladium-catalyzed Methods: Palladium catalysts are widely used for a variety of cross-coupling and cyclization reactions. eie.gr A palladium-catalyzed one-pot sequential Sonogashira coupling and dual annulation cascade has been developed for the synthesis of benzofuro[3,2-c]-triazalo/pyrrolo-quinolines. researchgate.netresearchgate.net This process involves a palladium-catalyzed Sonogashira coupling, followed by benzannulation and a C-H activation triggered second annulation. researchgate.net Intramolecular C-H arylation of pyridine derivatives using a palladium catalyst is another effective method for constructing multiply fused heteroaromatic compounds. nih.gov Ligand-free palladium-catalyzed reactions under microwave irradiation have also been reported for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org
Copper-mediated Methods: Copper-catalyzed reactions offer a valuable alternative for the synthesis of heterocyclic systems. Copper-mediated radiofluorination has emerged as a promising technique for the synthesis of PET tracers. nih.gov The presence of pyridine can be critical for stabilizing the copper catalyst. nih.gov An efficient copper-catalyzed annulation of ketoxime acetates with acetoacetanilide (B1666496) provides a route to benzofuro- and benzothieno[2,3-c]pyridines. rsc.org Copper(II) acetate has been used to promote the oxidative [3+2]-annulation of nitroalkenes with pyridinium (B92312) ylides for the synthesis of indolizines. rsc.org Furthermore, a sequential strategy involving both palladium and copper catalysis has been used to access dibenzodiazepinones, with the copper-catalyzed Chan-Lam reaction offering milder conditions. beilstein-journals.org
Metal-Free Synthetic Protocols
The development of synthetic methods that avoid the use of metal catalysts is a significant goal in green chemistry, offering advantages in terms of cost, toxicity, and ease of purification. Several metal-free strategies have been successfully applied to the synthesis of furo[3,2-c]pyridine cores and their hydrogenated derivatives.
One notable approach involves the Pictet-Spengler reaction. A semi-one-pot method has been developed for synthesizing 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This procedure is based on the condensation of readily available 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. beilstein-journals.orgnih.gov The reaction tolerates a range of substituents on the aldehyde component, with electron-donating groups generally providing higher yields than electron-withdrawing groups. beilstein-journals.orgnih.gov The reaction proceeds under mild, metal-free conditions, making it an attractive route to these scaffolds. nih.gov
Another strategy utilizes a solvent-promoted, catalyst-free reaction to form the furo[3,2-c]pyridine framework. The synthesis proceeds by reacting 3-alkynyl-4-pyrones with ammonium acetate in hexafluoroisopropyl alcohol (HFIP) at room temperature. researcher.life The mildness of the conditions is attributed to the mutual activation of the 3-alkynyl-4-pyrone fragments. researcher.life This method represents the first example of a tandem formation of both the furan and pyridine rings of the furo[3,2-c]pyridine system without a catalyst. researcher.life
Additionally, organocatalytic methods have been explored for the functionalization of pyridines, which can be applied to precursors of the target scaffold. For instance, a photochemical method using a dithiophosphoric acid as an organocatalyst enables the C4-allylation of pyridines. nih.gov This process harnesses the reactivity of pyridinyl radicals generated via single-electron reduction of pyridinium ions. nih.gov Furthermore, N-bromosuccinimide (NBS)-mediated intramolecular addition reactions, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), can be used to construct the octahydrofuro[2,3-b]pyridine skeleton, an isomer of the [3,2-c] system, highlighting the utility of electrophilic cyclization in a metal-free context. clockss.org
| Method | Starting Materials | Key Reagents/Conditions | Product | Reference(s) |
| Pictet-Spengler Reaction | 2-(5-methylfuran-2-yl)ethanamine, Aldehydes | Acid catalyst (e.g., TFA), CH₂Cl₂, rt | 4-Substituted tetrahydrofuro[3,2-c]pyridines | beilstein-journals.org, nih.gov |
| Solvent-Promoted Tandem Cyclization | 3-Alkynyl-4-pyrones, Ammonium acetate | Hexafluoroisopropyl alcohol (HFIP), rt | Furo[3,2-c]pyridines | researcher.life |
| NBS-Mediated Cyclization | Unsaturated alcohol precursor | NBS, BF₃·OEt₂ | Bromo-substituted octahydrofuro[2,3-b]pyridine | clockss.org |
| Photochemical Organocatalysis | Pyridine, Alkene | Dithiophosphoric acid, Blue light (λ = 455 nm) | C4-Allylated Pyridine | nih.gov |
Functionalization and Derivatization Strategies
The introduction of carboxyl and ester functionalities onto the this compound skeleton is crucial for modulating the physicochemical properties and biological activity of the resulting derivatives. These groups can serve as handles for further synthetic transformations or as key pharmacophoric elements.
Carboxylic acid derivatives of the scaffold, such as this compound-4-carboxylic acid and 5-(tert-Butoxycarbonyl)this compound-7-carboxylic acid, have been synthesized and are commercially available, indicating established routes to their preparation. molport.comambeed.com The introduction of a carboxyl group can be achieved through various standard synthetic transformations, such as the hydrolysis of a corresponding ester or nitrile, or the oxidation of a primary alcohol. The subsequent conversion of the carboxylic acid to a carboxamide is a common derivatization, typically achieved through standard amidation reactions with an amine.
Ester derivatives are commonly prepared via esterification of a carboxylic acid precursor or by carrying an ester group through the primary cyclization sequence. medcraveonline.comorganic-chemistry.org For example, cis-ethyl this compound-3a-carboxylate demonstrates the presence of an ester group on the fused ring system. ambeed.com Esterification can be performed under various conditions. Chemical methods often involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. organic-chemistry.org For instance, the reaction of carboxylic acids with dialkyl dicarbonates catalyzed by a weak Lewis acid like magnesium chloride provides esters in excellent yields. organic-chemistry.org Enzymatic esterification, using lipases as biocatalysts, offers a milder and often more selective alternative. medcraveonline.com In a related system, thieno[2,3-c]pyridine-7-ylmethyl ester derivatives were successfully synthesized by reacting a fused triazole precursor with liquid carboxylic acids, which acted as both the solvent and the nucleophile at elevated temperatures. kuleuven.be
| Derivative Type | Example Compound Name | CAS Number | Molecular Formula | Reference(s) |
| Carboxylic Acid | This compound-4-carboxylic acid | - | C₈H₁₃NO₃ | molport.com |
| Carboxylic Acid | 5-(tert-Butoxycarbonyl)this compound-7-carboxylic acid | 1823406-41-2 | C₁₃H₂₁NO₅ | ambeed.com |
| Ester | cis-ethyl this compound-3a-carboxylate | 2177264-23-0 | - | ambeed.com |
Achieving regioselectivity in the functionalization of the this compound core is essential for accessing specific isomers with desired biological profiles. The inherent electronic properties of the pyridine ring often direct reactions to specific positions, but modern synthetic methods allow for the selective functionalization of otherwise less reactive sites. nih.gov
Strategies for regioselective C-H functionalization of the pyridine moiety often involve its temporary conversion into a more reactive intermediate. nih.gov A dearomatization-rearomatization sequence, for instance, can render the pyridine core electron-rich, enabling subsequent regioselective electrophilic functionalization under mild conditions. nih.gov Another approach uses triborane (B₃H₇), which coordinates to the pyridine nitrogen, leading to stable dearomatized intermediates that can undergo regioselective C(sp³) and C(sp²)–H functionalization. rsc.org
In the context of substituted pyridines, neighboring group assistance can be a powerful tool for achieving regioselectivity. For example, the regioselective hydrolysis, transesterification, and aminolysis of highly substituted pyridine esters have been achieved under mild conditions by leveraging the catalytic assistance of a neighboring deprotonated phenolic hydroxyl group. nih.gov Furthermore, studies on the functionalization of trihalogenated pyridines have established 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) as versatile starting materials for preparing orthogonally functionalized pyridine derivatives through regioselective halogen–metal exchange reactions. mdpi.com The presence and position of substituents, such as the 2-chloro group, can have a strong impact on the regioselectivity of these exchanges. mdpi.com
A photochemical organocatalytic method has demonstrated complete C4 positional selectivity for the allylation of various pyridines, showcasing a novel mechanism that diverges from classical Minisci-type reactions. nih.gov
Introduction of Carboxyl and Ester Groups
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms underlying the synthesis and functionalization of octahydrofuro[3,2-c]pyridines is fundamental for optimizing reaction conditions and expanding their synthetic utility.
For the metal-free Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines, the mechanism follows the classical pathway for this reaction. beilstein-journals.org It begins with the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aldehyde to form a Schiff base. Subsequent protonation of the imine nitrogen activates it for intramolecular electrophilic attack on the electron-rich furan ring, followed by deprotonation to afford the cyclized product. beilstein-journals.org
In other metal-free transformations, radical intermediates play a key role. The photochemical C4-allylation of pyridines is proposed to proceed via the formation of a key pyridinyl radical. nih.gov Mechanistic studies, including electrochemical analysis, support a pathway where a dithiophosphoric acid catalyst acts sequentially as a Brønsted acid to protonate the pyridine, which then undergoes single-electron reduction to a pyridinyl radical that couples with an allylic radical. nih.gov
Mechanistic insights have also been elucidated for ring-opening reactions. For the regioisomer octahydrofuro[2,3-b]pyridine, the debrominative ring-opening of a bromo-substituted derivative using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is proposed to occur via abstraction of the bromine atom by DBU, leading to a ring-opened intermediate after rearrangement. clockss.org
Investigations into regioselective functionalization have also provided mechanistic clarity. The regioselective hydrolysis and transesterification of pyridine esters assisted by a neighboring group are suggested to involve a mechanism where the deprotonated phenolic -OH group participates in the reaction, likely through the formation of a cyclic intermediate that facilitates the transformation. nih.gov
| Reaction Type | Proposed Mechanism | Key Intermediates/Features | Reference(s) |
| Pictet-Spengler Cyclization | Electrophilic Aromatic Substitution | Schiff base, Acyliminium cation | beilstein-journals.org |
| Photochemical C4-Allylation | Radical Coupling | Pyridinyl radical, Allylic radical | nih.gov |
| DBU-Promoted Ring Opening | Debrominative Elimination | Intermediate (A) from bromo abstraction | clockss.org |
| Neighboring Group Assisted Ester Hydrolysis | Intramolecular Catalysis | Assistance by deprotonated phenolic OH-group | nih.gov |
Conformational Analysis and Structural Elucidation of Octahydrofuro 3,2 C Pyridine Systems
Spectroscopic Analysis (e.g., NMR Spectroscopy, X-ray Crystallography)
The definitive determination of the three-dimensional structure and preferred conformation of octahydrofuro[3,2-c]pyridine and its derivatives relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state.
NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of these bicyclic systems. Chemical shifts, coupling constants (³JHH), and Nuclear Overhauser Effect (NOE) data provide critical insights into the relative stereochemistry and conformational preferences of the molecule in solution.
While detailed spectral assignments for the parent this compound are not extensively published, analysis of related isomers provides a clear methodological framework. For instance, in studies of the isomeric octahydrofuro[3,2-b]pyridine (B59362) system, NMR analysis was crucial. It revealed that the fused THF ring constrains the piperidine (B6355638) ring, forcing it to adopt a flattened ⁴C₁ conformation. nih.gov It is expected that the down-field shift of protons adjacent to the nitrogen and oxygen atoms would be a key feature in the ¹H NMR spectrum of this compound. pw.edu.pl Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals in such a saturated, polycyclic system.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including absolute and relative stereochemistry, bond lengths, bond angles, and solid-state conformation. For complex chiral molecules like substituted octahydrofuro[3,2-c]pyridines, crystallography is the gold standard for structural validation. The technique has been widely applied to determine the precise three-dimensional architecture of related fused heterocyclic systems. semanticscholar.org The analysis of crystal structures of derivatives would reveal the preferred conformation of the fused rings and the spatial orientation of any substituents, which is critical for understanding structure-activity relationships.
Theoretical and Computational Conformational Studies (e.g., DFT Calculations, Molecular Dynamics)
Computational chemistry offers powerful tools to complement experimental data, providing detailed insights into the conformational landscape, relative energies of different conformers, and the transition states between them.
Density Functional Theory (DFT) Calculations: DFT calculations are widely used to investigate the structure, stability, and electronic properties of heterocyclic compounds. rsc.orgrsc.org For the this compound system, DFT would be employed to:
Optimize the geometries of various possible conformers (e.g., different chair/boat forms of the piperidine ring combined with envelope/twist forms of the furan (B31954) ring).
Calculate the relative energies of these conformers to predict the most stable, low-energy structures.
Predict NMR chemical shifts, which can then be compared with experimental data to confirm conformational assignments. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound system over time. These simulations model the movements of atoms and can reveal conformational transitions and the flexibility of the bicyclic framework, which can be particularly important in understanding how these molecules interact with biological targets. researchgate.net
Chirality and Stereochemical Aspects
The fusion of the tetrahydrofuran (B95107) and piperidine rings and the presence of substituents create multiple stereocenters in the this compound core, leading to a rich stereochemical landscape. The bridgehead carbons, C3a and C7a, are chiral centers, and their relative configuration determines the nature of the ring fusion.
(3aS, 7aR)- and (3aR, 7aS)-isomers: These diastereomers correspond to a cis-fusion of the two rings.
(3aR, 7aR)- and (3aS, 7aS)-isomers: These diastereomers correspond to a trans-fusion of the two rings.
The synthesis of specific stereoisomers is a significant challenge and a key focus of synthetic efforts targeting this scaffold. The existence of specific, commercially available chiral derivatives highlights the importance of stereochemistry in this system. For example, specific stereoisomers such as (3aS,7aR)-Octahydrofuro[3,2-c]pyridine hydrochloride and (2R,3aS,7aS)-5-(tert-Butoxycarbonyl)this compound-2-carboxylic acid have been synthesized and characterized. chemscene.combldpharm.com The asymmetric synthesis of related frameworks often involves key steps to install stereocenters with high selectivity. rsc.org
Below is a table of known stereoisomers and derivatives of the this compound system mentioned in chemical literature.
| Compound Name | CAS Number | Molecular Formula | Ring Fusion Stereochemistry |
|---|---|---|---|
| (3aS,7aR)-Octahydrofuro[3,2-c]pyridine hydrochloride | 1808829-27-7 | C₇H₁₄ClNO | cis |
| (2R,3aS,7aS)-5-(tert-Butoxycarbonyl)this compound-2-carboxylic acid | 1422343-96-1 | C₁₃H₂₁NO₅ | trans |
| This compound-2-carboxylic acid | Not Available | C₈H₁₃NO₃ | Not Specified |
Structure Activity Relationship Sar Studies of Octahydrofuro 3,2 C Pyridine Derivatives
General Principles of Structural Modification and Biological Activity Correlation
The core principle of SAR is to establish a correlation between the physicochemical properties of a molecule, as determined by its structure, and its resulting biological activity. nih.gov For derivatives of octahydrofuro[3,2-c]pyridine, this process involves creating a library of analogues through targeted synthetic chemistry and evaluating their activity in relevant biological assays.
Structural modifications typically fall into several categories:
Substituent Variation: Introducing, removing, or modifying functional groups at various positions on the bicyclic scaffold. The electronic properties (electron-donating or -withdrawing), steric bulk, and lipophilicity of these substituents are systematically altered.
Scaffold Hopping or Simplification: Replacing the core scaffold with a structurally related one to probe the importance of the bicyclic system itself.
Stereochemical Variation: Synthesizing and testing different stereoisomers (enantiomers and diastereomers) to understand the three-dimensional requirements for biological recognition. researchgate.net
The data generated from these modifications are then analyzed to build an SAR model. This can range from qualitative observations to quantitative models (QSAR) that mathematically relate structural descriptors to activity. researchgate.net A common approach is R-group analysis, where a common scaffold is identified across a series of molecules, and the effect of varying the substituents (R-groups) at different positions is evaluated. nih.gov The presence of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, can significantly enhance the biological activity of pyridine-based compounds. nih.gov Conversely, the introduction of bulky groups may decrease activity. nih.gov The ultimate aim is to develop a predictive understanding that guides the rational design of new molecules with improved therapeutic potential. nih.gov
Influence of Substituent Effects on Bioactivity
The type, position, and orientation of substituents on the this compound ring system can have a profound impact on biological activity. By modifying these substituents, researchers can fine-tune the molecule's interaction with its target, affecting its binding affinity, selectivity, and functional effect. For instance, in related bicyclic iminosugars, the introduction of various functional groups like alcohols, amines, amides, and triazoles is a key strategy for exploring SAR. researchgate.net
Studies on related heterocyclic systems have demonstrated several key principles:
Lipophilicity: In a series of bicyclic iminosugars based on an octahydrofuro[3,2-b]pyridine (B59362) motif, compounds bearing lipophilic substituents were found to be potent and highly selective inhibitors of β-glucosidases. researchgate.net This suggests that increasing the lipophilicity of certain side chains can enhance penetration into hydrophobic pockets of an enzyme's active site.
Halogenation: The introduction of halogen atoms can significantly alter a molecule's electronic properties and membrane permeability. In one study on spirooxindole octahydrofuro[3,4-c]pyridine (B3008536) derivatives, a compound featuring a bromine atom on a benzene (B151609) ring showed the most potent antifungal activity. researchgate.net This highlights the positive role that specific halogen substitutions can play in enhancing bioactivity.
Alkylation and Aromatic Groups: The nature of N-substituents is often critical. N-alkylation is a known strategy to enhance both the potency and specificity of enzyme inhibitors. researchgate.net In studies of related nojirimycin (B1679825) C-glycosides, a dramatic difference was observed between derivatives bearing alkyl or aromatic substituents. nih.govacs.org Transformation of a neutral monocyclic core into a basic bicyclic system has been shown to be a powerful strategy for adjusting enzyme inhibition selectivity. nih.govacs.org
The following table summarizes the observed effects of different substituents on the bioactivity of related furo-pyridine derivatives.
| Derivative Class | Substituent Type | Observed Effect on Bioactivity | Target/Activity | Source |
|---|---|---|---|---|
| Bicyclic Iminosugars (Octahydrofuro[3,2-b]pyridine motif) | Lipophilic groups | Potent and selective inhibition | β-Glucosidases | researchgate.net |
| Spirooxindole Octahydrofuro[3,4-c]pyridines | Bromine atom on a phenyl ring | Enhanced inhibitory activity | Antifungal (F. graminearum) | researchgate.net |
| Conformationally Locked Iminosugars (Octahydrofuro[3,2-b]pyridine motif) | N-alkylation | Enhanced potency and specificity | α-Glucosidase I | researchgate.net |
| Nojirimycin α-C-Glycosides (Related glycomimetics) | Aromatic N'-substituents (vs. alkyl) | Drastic increase in Ki values (decreased potency) | α-Glucosidase | nih.govacs.org |
Stereochemical Impact on Biological Recognition and Potency
Biological systems are inherently chiral, and as a result, the three-dimensional structure of a molecule is paramount for its activity. The stereochemistry of this compound derivatives dictates how they fit into the binding sites of proteins, making it a critical factor in SAR studies.
Key stereochemical considerations include:
Diastereoselectivity: The relative orientation of substituents on the bicyclic system creates multiple diastereomers. Different diastereomers will present their functional groups in different spatial arrangements, leading to varied interactions with a target. Often, only one diastereomer possesses the optimal geometry for potent biological activity.
Enantioselectivity: As chiral molecules, this compound derivatives exist as enantiomers (non-superimposable mirror images). It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). The synthesis of enantiomerically pure compounds is therefore crucial for elucidating the precise stereochemical requirements for activity.
Control in Synthesis: The stereochemical outcome of synthetic reactions is governed by stereoelectronic effects. nih.govacs.org For example, in the synthesis of related C-glycosides, the approach of a nucleophile is often directed to one face of the molecule, leading to the highly stereoselective formation of a single anomer. acs.org This control is essential for producing specific isomers for biological testing.
The following table highlights the critical stereochemical factors influencing the bioactivity of these derivatives.
| Stereochemical Factor | Description | Impact on Bioactivity | Source |
|---|---|---|---|
| Conformational Restriction | The fused bicyclic system locks the piperidine (B6355638) ring into a specific conformation. | Reduces entropic penalty upon binding, potentially increasing affinity. Pre-organizes substituents for optimal target interaction. | researchgate.net |
| Stereoelectronic Control | The electronic and orbital interactions during a reaction dictate the stereochemical outcome. | Allows for the synthesis of specific, single anomers (e.g., α-anomers), which exhibit distinct biological profiles. | nih.govacs.org |
| Chirality | The existence of non-superimposable mirror images (enantiomers). | Biological targets are chiral, leading to often large differences in potency and efficacy between enantiomers. | [General Principle] |
Computational Approaches to SAR (e.g., Molecular Docking)
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rationalization of existing SAR data and the prediction of activity for novel compounds. These in silico methods save time and resources by prioritizing the synthesis of the most promising molecules.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking can be used to visualize how different substituents interact with amino acid residues in a binding pocket, explaining why certain modifications increase or decrease activity. It is a powerful tool for generating hypotheses that can be tested experimentally. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. By aligning a series of active molecules, a common pharmacophore model can be developed and used to screen virtual libraries for new compounds containing the same features.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties and conformational energies of molecules with high accuracy. researchgate.net These calculations can help rationalize the observed stability of certain conformations and understand the electronic effects of different substituents.
Advanced SAR Methods: Novel computational strategies, such as the cross-structure-activity relationship (C-SAR) approach, leverage large datasets to accelerate drug development. nih.gov This method involves analyzing matched molecular pairs (MMPs)—pairs of compounds that differ by only a single, well-defined structural transformation—to identify "activity cliffs," where a small structural change leads to a large change in potency. nih.gov These insights can then be used to guide the design of new chemotypes. nih.gov Combining experimental techniques like NMR with computational modeling, such as molecular dynamics, can further unravel the specifics of molecular recognition. ikerbasque.net
Biological and Pharmacological Research Applications of Octahydrofuro 3,2 C Pyridine Scaffolds
Utilization as Chemical Probes in Chemical Biology
The octahydrofuro[3,2-c]pyridine scaffold and its close analogues have been recognized as valuable tools in chemical biology, where specifically designed molecules, or "chemical probes," are used to study biological systems. researchgate.netsmolecule.comsmolecule.com These probes allow for the investigation of protein function and the dissection of complex cellular pathways. researchgate.net
Derivatives of the furo[3,2-b]pyridine (B1253681) core are considered useful as chemical probes in the fields of chemical genetics and molecular biology. researchgate.net For instance, certain octahydrofuro[3,2-b]pyridine (B59362) derivatives are employed to probe biological systems, and the cis-octahydrofuro[3,4-c]pyridine structure is utilized in studies focused on enzyme interactions. smolecule.comsmolecule.com
A significant application of these scaffolds as chemical probes is in target identification. For example, a photochemical probe was rationally designed based on a dihydrothieno[3,2-c]pyridine core. This probe successfully identified the specific binding site of a small-molecule inhibitor on Hedgehog acyltransferase (HHAT), a critical enzyme in the MBOAT superfamily, thereby elucidating its inhibitory mechanism. d-nb.info Similarly, specific inhibitors of Casein Kinase 1 (CK1) isoforms, built upon a 1H-pyrrolo[2,3-b]pyridine-imidazole framework, have been designated as high-quality chemical probes for studying these enzymes. nih.gov
Exploration in Target Identification and Validation
Target identification and validation are critical early steps in the drug discovery process, and molecules based on the this compound scaffold have proven instrumental in this area. The unique structure of these compounds allows for the development of potent and selective inhibitors that can be used to identify and validate novel therapeutic targets.
The furo[3,2-b]pyridine core was identified as a novel scaffold for developing potent inhibitors of Cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway. researchgate.net This discovery marks a crucial step in validating these biological components as druggable targets.
Furthermore, affinity proteomics, a powerful technique for target identification, has been successfully employed using probes derived from related scaffolds. A probe based on an analogue of 1,5,6,7-tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one was used to confirm that its primary cellular targets are Casein Kinase 1 (CK1) family members. nih.gov In another key example, a photochemical probe built from a dihydrothieno[3,2-c]pyridine core was used to map the binding site of an inhibitor on Hedgehog acyltransferase (HHAT), providing direct evidence of target engagement and validation. d-nb.info
Modulation of Enzyme Activity (e.g., Kinase Inhibition, Glycosidase Inhibition)
The this compound framework is a key component in a variety of enzyme inhibitors, demonstrating significant potential in modulating the activity of several enzyme classes, most notably glycosidases and protein kinases.
Bicyclic iminosugar C-glycosides that feature an octahydrofuro[3,2-b]pyridine motif have been synthesized and evaluated for their ability to inhibit glycosidases. researchgate.net These enzymes are critical for carbohydrate metabolism, and their inhibition is a therapeutic strategy for several diseases. Certain derivatives with hydrophobic "aglycon" moieties have shown superior inhibitory effects. nih.gov For example, one such compound proved to be a low-micromolar inhibitor of human lysosome β-glucosidase, while another effectively inhibited rice α-glucosidase. nih.gov
| Compound | Target Enzyme | Inhibition (IC50) | Source |
|---|---|---|---|
| Compound 11 (Bicyclic iminosugar C-glycoside) | Human Lysosome β-Glucosidase | 2.7 μM | nih.gov |
| Compound 10 (Bicyclic iminosugar C-glycoside) | Rice α-Glucosidase | 7.7 μM | nih.gov |
Cdc-like Kinases (CLKs)
The furo[3,2-b]pyridine core has been identified as a privileged scaffold for creating potent and highly selective inhibitors of Cdc-like kinases (CLKs). researchgate.net CLKs are dual-specificity protein kinases that play a crucial role in regulating gene expression through the splicing of pre-mRNA. nih.gov Dysregulation of CLK activity has been linked to various diseases, including cancer and neurodegenerative disorders. researchgate.net
Research has led to the development of 3,5-disubstituted furo[3,2-b]pyridines that are potent, cell-active, and highly selective inhibitors of CLKs. researchgate.net This selectivity is a critical feature for potential therapeutic agents, as it minimizes off-target effects.
Casein Kinases (CK1)
The this compound scaffold and its close chemical relatives have also been explored for the inhibition of Casein Kinases (CK1). researchgate.net The CK1 family of serine/threonine kinases is involved in regulating numerous cellular processes, and their dysregulation is implicated in cancer and neurodegenerative diseases. frontiersin.org
A structure-activity relationship study of analogues based on a 1,5,6,7-tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one core led to the development of AMI-331, a potent and selective CK1 inhibitor that was roughly 100 times more effective than the parent compound. nih.gov Additionally, inhibitors based on a 1H-pyrrolo[2,3-b]pyridine-imidazole scaffold have been identified as potent and exquisitely selective inhibitors of CK1 isoforms α, δ, and ε, serving as valuable chemical probes. nih.gov
| Compound Class | Target Kinase | Key Findings | Source |
|---|---|---|---|
| Furo[3,2-b]pyridines | Cdc-like Kinases (CLKs) | Identified as a novel scaffold for potent and highly selective inhibitors. | researchgate.net |
| Pyrrolo[3,2-c]pyridin-4-one analogues | Casein Kinase 1 (CK1) | AMI-331 identified as a potent and selective inhibitor. | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine-imidazoles | CK1α, CK1δ, CK1ε | Developed as quality chemical probes with high selectivity. | nih.gov |
Modulation of Signaling Pathways (e.g., Hedgehog Pathway)
The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and its inappropriate activation in adults is linked to various cancers. researchgate.net The furo[3,2-c]pyridine scaffold has been a fruitful starting point for discovering modulators of this critical pathway.
Profiling of a library of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of the Hedgehog pathway. researchgate.net A related scaffold, pyrrolo[3,2-c]pyridine, led to the discovery of TAK-441, a potent and orally active inhibitor of Hedgehog signaling. google.com Further research into a dihydrothieno[3,2-c]pyridine core yielded potent inhibitors of Hedgehog acyltransferase (HHAT), the enzyme responsible for the crucial first step in Hedgehog protein maturation. d-nb.info The lead inhibitor from this series, IMP-1575, demonstrated a high affinity for HHAT with a Ki of 38 nM. d-nb.info
Investigation of Receptor Interactions (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors)
The versatile this compound scaffold has also been incorporated into ligands targeting G protein-coupled receptors (GPCRs), particularly dopamine receptors.
Researchers have designed and synthesized noncatechol agonists for the dopamine D1 receptor that incorporate a furo[3,2-c]pyridine ring. molport.com Docking studies of these compounds revealed specific binding interactions within the receptor. The furo[3,2-c]pyridine ring itself was found to form π–π stacking interactions with phenylalanine residues (Phe288 and Phe289), while an oxygen atom on the ring forms a hydrogen bond with a serine residue (Ser107). molport.com These interactions are distinct from how traditional catechol-based ligands bind, highlighting the novelty of this scaffold. molport.com In contrast, other studies noted that the interaction of some thieno- and furo[3,2-c]pyridine derivatives with the dopamine D2 receptor was weak.
While the scaffold has been successfully used to create ligands for dopamine receptors, its application in developing ligands for serotonin receptors is not as clearly documented in the reviewed research.
Antifungal Research Applications
While research specifically targeting the this compound isomer is limited, studies on the related octahydrofuro[3,4-c]pyridine (B3008536) scaffold have shown notable antifungal properties. A series of functionalized spirooxindole octahydrofuro[3,4-c]pyridine derivatives were synthesized and evaluated for their activity against several phytopathogenic fungi. rsc.orgresearchgate.net
Initial screenings demonstrated that these spirooxindole octahydrofuro[3,4-c]pyridine compounds exhibited more potent growth inhibition against Valsa mali and Fusarium graminearum compared to related spirooxindole tetrahydrofuran (B95107) derivatives. rsc.orgresearchgate.net One particular derivative, designated 4ab, which features a bromine atom on the meta-position of a benzene (B151609) ring, was identified as the most effective compound against F. graminearum. researchgate.net Its inhibitory activity was found to be comparable to the control drug, cycloheximide (B1669411). researchgate.net
| Compound Scaffold | Derivative Example | Target Fungus | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Spirooxindole octahydrofuro[3,4-c]pyridine | 4ab (m-bromo substituted) | Fusarium graminearum | 3.31 µg/mL | researchgate.net |
| Cycloheximide (Control) | N/A | Fusarium graminearum | 3.3 µg/mL | researchgate.net |
Immunomodulatory Research (e.g., Adjuvantic Effects, TLR Agonism)
Direct research into the immunomodulatory effects of the this compound scaffold is not extensively documented in current literature. However, the field of immunology places significant emphasis on the development of novel adjuvants and Toll-like receptor (TLR) agonists to enhance vaccine efficacy and cancer immunotherapy. nih.gov
TLRs are a class of receptors crucial to the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). nih.gov The activation of TLRs triggers signaling cascades that lead to the activation of both innate and adaptive immune responses. nih.govscielo.org.mx Consequently, TLR agonists are being actively investigated as next-generation vaccine adjuvants. nih.gov For instance, research on certain botanical extracts has demonstrated immunomodulatory effects through the activation of the TLR2/6 signaling pathway in macrophage cells. mdpi.com The ability of various compounds to modulate the immune system, often through TLR pathways, highlights the potential for novel heterocyclic scaffolds to be explored for such applications. scielo.org.mxmdpi.com Given the diverse biological activities of pyridine-based structures, the this compound scaffold presents a candidate for future investigation into its potential immunomodulatory, adjuvantic, or TLR-agonist properties.
Neurochemical Research Applications (e.g., Dopamine Neuron Modulation)
Specific studies examining the direct effects of this compound on dopamine neuron modulation are not prominent in published research. Nevertheless, the interaction between the serotonin and dopamine systems is a critical area of neurochemical investigation, particularly for developing treatments for neuropsychiatric and substance use disorders. nih.gov
Research has shown that activation of specific serotonin receptors can significantly modulate dopamine neurotransmission. nih.govnih.gov For example, the selective serotonin 5-HT2C receptor agonist, WAY163909, has been shown to attenuate the neurochemical and behavioral effects of psychostimulants like cocaine and methamphetamine. nih.gov This compound can reduce dopamine overflow in the nucleus accumbens, a key brain region involved in reward and addiction. nih.gov The mechanism involves the activation of 5-HT2C receptors on GABAergic interneurons, which in turn inhibit dopamine neurons. nih.gov The prevalence of nitrogen-containing heterocyclic structures in neuroactive compounds suggests that scaffolds such as this compound could serve as a foundation for designing novel molecules that target specific receptors to modulate dopamine and other neurotransmitter systems.
Antidiabetic Research Applications (related to pyridine (B92270) scaffolds generally)
While direct studies on this compound for antidiabetic applications are limited, the broader class of pyridine-containing scaffolds is a significant focus of research in this area. nih.govresearchgate.net Many pyridine derivatives have been investigated for their potential to manage diabetes, primarily through the inhibition of key digestive enzymes such as α-amylase and α-glucosidase. nih.govresearchgate.netjchemrev.com By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption is reduced, helping to control post-prandial blood sugar levels.
Furthermore, some fused pyridine heterocycles, such as pyrrolo[3,4-c]pyridine derivatives, have been found to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, indicating an insulin-sensitizing effect. mdpi.com The consistent finding of antidiabetic potential across a wide array of pyridine-based molecules underscores the value of this scaffold in developing new therapeutic agents for diabetes management. nih.govresearchgate.net
| Compound Scaffold | Mechanism of Action | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Coumarin fused pyridine derivative | α-glucosidase inhibition | 101.0 ± 2.0 µM | jchemrev.com |
| Pyridoxal | α-amylase inhibition | 10.87 mg/mL | jchemrev.com |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative (4e) | α-amylase inhibition (in silico) | Docking Score: -7.43 kcal/mol | researchgate.net |
| Pyrazolo[3,4-b]pyridine derivative | α-amylase inhibition | 3.76 x 10⁻⁶ mg/mL | mdpi.com |
| Novel pyridine derivative (MNS-1) | α-amylase inhibition | IC₅₀ comparable to Acarbose | tandfonline.com |
Antimicrobial and Antiviral Research Applications (related to pyridine scaffolds generally)
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous antimicrobial and antiviral agents. mdpi.comdovepress.com Its derivatives have demonstrated a broad spectrum of activity against various pathogens, including drug-resistant bacteria and a range of viruses. dovepress.comnih.govmdpi.com The versatility of the pyridine ring allows for structural modifications that can enhance potency, improve solubility, and tune selectivity for specific microbial or viral targets. researchgate.netresearchgate.net
In antibacterial research, pyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. dovepress.com Notably, certain scaffolds have been developed that are potent against methicillin-resistant Staphylococcus aureus (MRSA). dovepress.commdpi.com In virology, pyridine-containing compounds have been investigated for activity against viruses such as HIV, hepatitis B and C (HBV, HCV), and influenza. nih.govnih.gov The mechanisms of action are diverse, ranging from the inhibition of viral enzymes like reverse transcriptase to interference with viral entry or replication cycles. nih.gov The continuous exploration of novel pyridine-based structures remains a critical strategy in the search for new treatments for infectious diseases. mdpi.comresearchgate.net
| Compound Scaffold | Target Organism/Virus | Reported Activity (MIC or IC₅₀) | Reference |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine derivative (28) | Methicillin-resistant S. aureus (MRSA) | 1.56–3.12 µg/mL | dovepress.com |
| Pyrazolo[3,4-b]pyridine derivative (37) | Fusarium oxysporum | 0.98 µg/mL | dovepress.com |
| Isothiazolopyridine derivative (63) | Dengue Virus (GAK inhibition) | IC₅₀ in nanomolar range | dovepress.com |
| Pyridine-triazole-thione-hydrazone (16) | Mycobacterium luteum | 3.9 µg/mL | mdpi.com |
| Quinazolone Pyridinium (B92312) (19a) | MRSA | 0.5 µg/mL | mdpi.com |
| Quinazolone Pyridinium (19a) | Escherichia coli | 0.5 µg/mL | mdpi.com |
Advanced Computational and Theoretical Studies on Octahydrofuro 3,2 C Pyridine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations serve as a fundamental tool for investigating the properties of molecular systems. For derivatives of the octahydrofuro[3,2-c]pyridine scaffold, QM methods are employed to predict their stable conformations, vibrational frequencies, and electronic structures. While specific QM studies exclusively focused on the parent this compound are not extensively documented in isolation, the principles are widely applied to its derivatives and related structures.
Theoretical studies on similar heterocyclic systems often utilize Hartree-Fock (HF) methods as a starting point, although more accurate results are typically obtained with post-HF methods or Density Functional Theory (DFT), which better account for electron correlation. For instance, calculations on related halogen-substituted pyridine (B92270) derivatives have successfully used the HF method with the 6-31G(d) basis set to help determine properties like acidity constants (pKa) nih.gov. These foundational QM methods pave the way for more sophisticated analyses, including those discussed in the subsequent sections.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium-sized organic molecules like this compound and its derivatives due to its excellent balance of accuracy and computational cost.
A key application of DFT in this context is conformational analysis. For the closely related octahydrofuro[3,2-b]pyridine (B59362) motif, DFT calculations have been instrumental. In a study on bicyclic nojirimycin (B1679825) C-glycosides, which are based on this scaffold, DFT calculations were performed to determine the preferred conformation of the piperidine (B6355638) ring nih.gov. The results indicated that the fusion with the tetrahydrofuran (B95107) (THF) ring constrains the piperidine ring, forcing it into a flattened ¹C₄ conformation nih.govresearchgate.net. This type of detailed conformational insight is critical for understanding how these molecules interact with biological targets, such as glycosidase enzymes nih.gov.
DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G or cc-pVTZ, are also employed to compute various electronic properties nih.govscielo.br. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the prediction of spectroscopic data (e.g., NMR chemical shifts) to complement experimental findings scielo.brresearchgate.net.
Table 1: Representative DFT Methods Used in the Study of Pyridine and Related Heterocycles
| Computational Method | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | cc-pVTZ | Isotope effects on basicity of pyridine | nih.gov |
| B3LYP | 6-31G(d) | Acidity constants of halogenated pyridines | nih.gov |
| Not Specified | Not Specified | Conformational analysis of octahydrofuro[3,2-b]pyridine motif | nih.gov |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights that are complementary to the static information from QM and DFT calculations. These techniques are particularly valuable for understanding how molecules like this compound derivatives behave in a biological environment, such as in solution or when interacting with a protein.
While specific MD simulations for the unsubstituted this compound are not prominently featured in the searched literature, the methodology is widely applied to its derivatives and other complex heterocyclic systems. For example, MD simulations have been used to study the interaction of pyridine-based inhibitors with their target proteins, revealing details about the stability of the protein-ligand complex and the key intermolecular interactions mdpi.commdpi.comrsc.org. In such simulations, a force field is used to describe the potential energy of the system, and the equations of motion are integrated over time to generate a trajectory of the atoms' positions and velocities.
These simulations can reveal:
The flexibility of the bicyclic ring system.
The conformational changes that occur upon binding to a receptor.
The role of solvent molecules in mediating interactions.
The thermodynamic parameters of binding, such as free energy.
For instance, studies on inhibitors targeting influenza polymerase PB2 have utilized MD simulations to verify the binding modes of complex pyridine-containing scaffolds mdpi.com. Similarly, research on pyrazole (B372694) derivatives has employed high-temperature MD simulations to assess their stabilizing effects on G-quadruplex DNA structures semanticscholar.org. These examples highlight the power of MD simulations to elucidate the dynamic nature of molecular interactions, a crucial aspect for drug design and development involving scaffolds like this compound.
Protonation Site Analysis and Aromaticity Studies
Protonation Site Analysis: The basicity of the nitrogen atom in the pyridine ring is a fundamental property that governs many of its chemical and biological functions. Computational methods are highly effective in predicting the most likely site of protonation and the basicity (often expressed as pKa or gas-phase basicity, GB) of nitrogen-containing heterocycles.
Aromaticity Studies: Aromaticity is a key concept in chemistry, typically associated with planar, cyclic, conjugated systems that follow Hückel's rule (4n+2 π electrons) masterorganicchemistry.com. The parent this compound is a saturated bicyclic system and, therefore, is considered non-aromatic as it lacks a delocalized π-electron system.
However, aromaticity studies become relevant when considering its unsaturated analogue, furo[3,2-c]pyridine (B1313802), or when comparing its properties to aromatic heterocycles. Computational methods provide various indices to quantify aromaticity, such as:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative values typically indicate aromaticity, while positive values suggest anti-aromaticity researchgate.net.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring.
Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These are based on electron delocalization.
Studies on pyridine itself and its analogues show that while it is aromatic, the presence of the heteroatom slightly perturbs the aromatic system compared to benzene (B151609) researchgate.netmdpi.com. For the saturated this compound, NICS calculations would be expected to yield values close to zero, confirming its non-aromatic character. Such analyses are crucial for understanding the electronic differences between the saturated scaffold and its potentially aromatic precursors or metabolites.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| Furo[3,2-c]pyridine |
| Benzene |
| Octahydrofuro[3,2-b]pyridine |
| Bicyclic nojirimycin C-glycosides |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Diversification
The generation of diverse molecular libraries from a core scaffold is crucial for discovering new functions and optimizing properties. Researchers are actively developing more efficient and versatile synthetic routes to the octahydrofuro[3,2-c]pyridine core and its analogues.
A recently developed strategy involves the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297). researcher.life This method is notable for proceeding at room temperature in hexafluoroisopropyl alcohol without a catalyst and represents the first example of a tandem formation of both the furan (B31954) and pyridine (B92270) rings in this framework. researcher.life The synthesis is achieved through Sonogashira coupling with 3-bromo-4-pyrones that contain electron-withdrawing groups. researcher.life
While direct synthetic strategies for the this compound isomer are a key focus, significant inspiration is drawn from the extensive work on related isomers, such as the octahydrofuro[3,2-b]pyridine (B59362) motif. Methodologies developed for these related scaffolds offer powerful tools for diversification that could be adapted. Key strategies include:
Debenzylative Cycloetherification : This regio- and stereoselective reaction allows for the construction of the tetrahydrofuran (B95107) portion of the scaffold from readily available materials under mild conditions, avoiding complex protection/deprotection steps. researchgate.net
Iodocycloetherification and Nucleophilic Displacement : A set of bicyclic iminosugar C-glycosides based on an octahydrofuro[3,2-b]pyridine structure has been synthesized using a key debenzylative iodocycloetherification step. researchgate.netresearchgate.netresearchgate.net The resulting halogen atom provides a reactive handle for introducing a wide array of functional groups, including alcohols, amines, amides, and triazoles, thereby enabling significant structural diversification. researchgate.netresearchgate.net
Multi-component Reactions : Efficient synthesis of related complex structures, such as furo[3''',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines, has been achieved through reactions of a key intermediate with active methylene (B1212753) nitriles or ketones, demonstrating the power of building complex polyheterocyclic systems from a functionalized core. researchgate.net
Allylation and Cross-Metathesis : To create N,C-biantennary glycomimetics from a related nojirimycin (B1679825) scaffold, researchers have employed an efficient sequence of C-allylation, carbamate (B1207046) hydrolysis, and cross-metathesis to generate derivatives for further functionalization. acs.org
Exploration of New Biological Targets and Therapeutic Areas
While research is ongoing, derivatives of the furo[3,2-c]pyridine (B1313802) scaffold and its isomers have shown promise across several therapeutic areas, indicating a rich field for future investigation.
Antipsychotic Activity: Derivatives of the furo[3,2-c]pyridine ring system have been synthesized and identified as a new pharmacophore with potential antipsychotic activity. nih.gov These compounds show potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors while having weak interactions with dopamine (B1211576) D2 receptors. nih.gov This receptor profile is of high interest for developing atypical antipsychotics with potentially fewer side effects. Electrophysiological studies suggest that these compounds achieve their antipsychotic-like effects through mechanisms distinct from traditional agents, opening a new avenue for treating psychotic disorders. nih.gov
Oncology and Developmental Pathway Modulation: Research into the related furo[3,2-b]pyridine (B1253681) scaffold has identified potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.net These kinases are considered promising targets for treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as certain cancers. researchgate.net Furthermore, other derivatives from the same library were found to be sub-micromolar modulators of the Hedgehog signaling pathway, a crucial pathway whose inappropriate activation is implicated in various cancers. researchgate.net
Antifungal Properties: In the search for new antifungal agents, a series of spirooxindole octahydrofuro[3,4-c]pyridine (B3008536) derivatives demonstrated notable activity against several phytopathogenic fungi. researchgate.net Specifically, certain compounds showed potent growth inhibition of Valsa mali and Fusarium graminearum, with one derivative exhibiting an IC50 value comparable to the control fungicide cycloheximide (B1669411) against F. graminearum. researchgate.net This highlights the potential of the core scaffold in developing new agricultural or clinical antifungal treatments.
Enzyme Inhibition: The structural similarity of this compound derivatives to iminosugars makes them candidates for glycosidase inhibitors. researchgate.nethal.sciencesmolecule.com Glycosidases are critical enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for diseases like diabetes and viral infections. smolecule.com Bicyclic derivatives based on the octahydrofuro[3,2-b]pyridine motif have been synthesized and evaluated for their glycosidase inhibition profiles. acs.orghal.science
Applications in Material Science
The rigid, heterocyclic framework of furo[3,2-c]pyridines makes them not only valuable in medicine but also in material science. researcher.life The structural properties of these compounds suggest they could serve as building blocks for novel materials and polymers. smolecule.com Specific derivatives like Octahydrofuro[3,2-c]pyridin-4-one are being explored for their potential use in creating advanced materials. bldpharm.com Potential applications include their use as:
Organic monomers for Covalent Organic Frameworks (COFs)
Components in Electronic Materials
Elements in Optical Materials bldpharm.com
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
The design of novel chemical entities is being revolutionized by artificial intelligence (AI) and machine learning (ML). springernature.com These computational tools are particularly well-suited for scaffold-based drug discovery, where the goal is to explore the vast chemical space around a core structure like this compound. nih.gov
De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to design entirely new molecules. nih.gov A deep-learning molecule generation model (DeepMGM) can be used to create scaffold-focused libraries, ensuring that newly designed molecules retain the core this compound structure while possessing diverse and novel decorations. nih.gov
Scaffold Hopping and Optimization: AI can suggest novel scaffolds that mimic the shape and pharmacophoric features of a known active molecule but have a different underlying chemical structure. springernature.com For a given lead compound based on the this compound scaffold, ML models can predict the properties (e.g., activity, solubility, toxicity) of thousands of virtual analogues, guiding chemists toward the most promising candidates for synthesis. mednexus.org
Target-Specific Design: Through a process called transfer learning, a general AI model can be fine-tuned on a smaller dataset of molecules known to be active against a specific biological target (e.g., a particular kinase or receptor). nih.gov This results in a target-specific model (t-DeepMGM) that generates novel compounds with a higher probability of being active against the protein of interest, streamlining the discovery of potent and selective leads. nih.gov The combination of generative models with predictive ML-based "discriminator" models can create an in silico design-and-test loop, significantly refining the quality of virtual candidates before any resource-intensive synthesis is undertaken. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for furo[3,2-c]pyridine derivatives, and how can their structures be confirmed?
- Methodology : The Reissert-Henze reaction is commonly used to synthesize cyanofuro[3,2-c]pyridines from N-oxides, followed by hydrolysis under alkaline or acidic conditions to yield carboxylic acids or amides, respectively . For aryl-substituted derivatives, Suzuki coupling of 4-chlorofuro[3,2-c]pyridine with boronic acids under palladium catalysis is effective .
- Structural Confirmation : Techniques include ¹H/¹³C NMR for functional group analysis, X-ray crystallography for absolute configuration (e.g., distorted square-bipyramidal geometry in copper complexes ), and HPLC for purity assessment.
Q. What spectroscopic and computational tools are critical for characterizing octahydrofuro[3,2-c]pyridine derivatives?
- Tools :
- NMR : Assigns proton environments and ring saturation.
- IR Spectroscopy : Identifies carbonyl groups (e.g., amides at ~1650 cm⁻¹) .
- DFT Calculations : Predicts electronic properties and reactivity of hydrogenated derivatives .
- Data Table :
| Technique | Application | Example from Literature |
|---|---|---|
| X-ray | Coordination geometry | Cu(II) complex with 2-methylfuro[3,2-c]pyridine |
| HPLC | Purity analysis | >98% purity in antimicrobial studies |
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of Suzuki couplings in furo[3,2-c]pyridine functionalization?
- Experimental Design : Optimize catalyst (Pd(PPh₃)₄), base (Na₂CO₃), and solvent (toluene/ethanol) to achieve >80% yield for 2-aryl derivatives . Contradictions arise in steric hindrance: Bulky substituents at the 4-position reduce coupling efficiency, requiring higher temperatures (110°C) .
Q. What mechanistic insights explain the antimicrobial activity of furo[3,2-c]pyridine carboxamides?
- Methodology : Screen derivatives against Gram-positive bacteria (e.g., S. aureus) using agar dilution (MIC = 2–16 µg/mL) . Carboxamides show enhanced activity due to hydrogen bonding with bacterial enzymes .
- Data Contradiction : Alkaline-hydrolyzed carboxylic acids exhibit lower activity than amides, suggesting bioavailability limits .
Q. How does hydrogenation of furo[3,2-c]pyridine to octahydro derivatives affect stereochemical outcomes?
- Challenges : Catalytic hydrogenation (H₂/Pd-C) may produce diastereomers. Use chiral HPLC to resolve enantiomers, as seen in pyrrolo[3,2-c]pyridine analogs .
- Case Study : Hydrogenation of 4-cyanofuro[3,2-c]pyridine under acidic conditions yields cis/trans octahydro products, requiring NOESY for stereochemical assignment .
Q. Why do hydrolysis conditions lead to conflicting amide vs. acid products in cyanofuro[3,2-c]pyridine derivatives?
- Analysis : Alkaline hydrolysis (NaOH/EtOH) favors carboxylate salts, while acidic conditions (HCl/H₂O) yield carboxamides via nitrile intermediate protonation . Contradictory reports stem from pH-dependent reaction pathways.
Methodological Challenges & Solutions
Q. How can researchers address low yields in furo[3,2-c]pyridine metal complex synthesis?
- Solution : Use methanol as a co-ligand to stabilize copper(II) complexes, improving crystallinity and yield (e.g., 72% for [Cu(C₂H₂ClO₂)₂(C₈H₇NO)₂(CH₄O)]) .
Q. What strategies mitigate π-π stacking interference in X-ray analysis of furo[3,2-c]pyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
